
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide is a fluorinated aromatic sulfonamide compound It is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzene ring, along with a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of 2,3,5,6-tetrafluorophenol as a starting material, which undergoes methoxylation and subsequent sulfonamidation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent steps of methoxylation and sulfonamidation are carried out in reactors designed to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group and potentially leading to different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s binding affinity and specificity, while the sulfonamide group can form hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2,3,5,6-Tetrafluoro-4-methoxybenzamide
- 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonamide
- 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid
Comparison: Compared to these similar compounds, 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H5F4NO3S |
|---|---|
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO3S/c1-15-6-2(8)4(10)7(16(12,13)14)5(11)3(6)9/h1H3,(H2,12,13,14) |
Clé InChI |
HMIDJBRHCUDVJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1F)F)S(=O)(=O)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



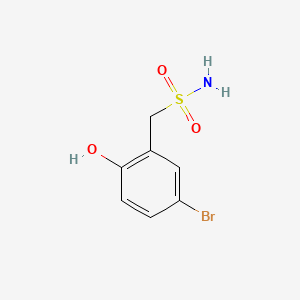
![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)

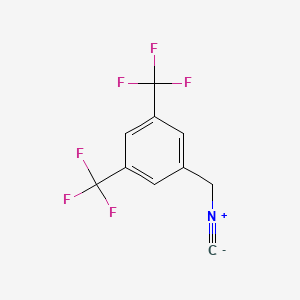
![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
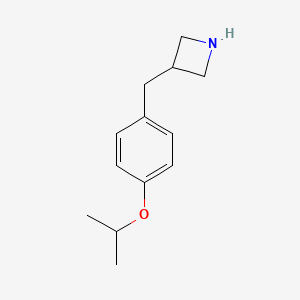


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid](/img/structure/B13521533.png)
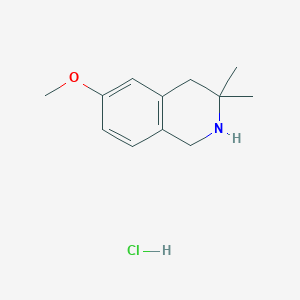
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate](/img/structure/B13521540.png)
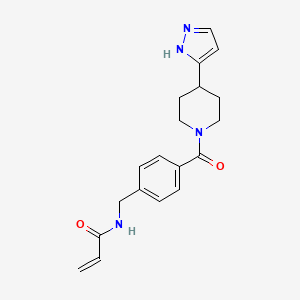
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
